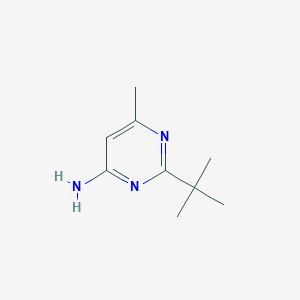

2-(tert-Butyl)-6-methylpyrimidin-4-amine

Beschreibung

2-(tert-Butyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a tert-butyl group at position 2 and a methyl group at position 6 of the pyrimidine ring. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. This compound is of interest in pharmaceutical and materials science research due to the versatility of pyrimidine scaffolds in drug design and functional materials .

Eigenschaften

IUPAC Name |

2-tert-butyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUJWITMMOAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695979 | |

| Record name | 2-tert-Butyl-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250621-57-8 | |

| Record name | 2-tert-Butyl-6-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(tert-Butyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butyl)-6-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-6-methylpyrimidin-4-amine largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(tert-Butyl)-6-methylpyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, highlighting differences in substituents, synthesis yields, molecular properties, and applications:

Key Observations:

Chloro substituents (e.g., in 2-tert-butyl-6-chloropyrimidin-4-amine) enhance reactivity for further functionalization, such as Suzuki coupling or nucleophilic substitution .

Synthesis Efficiency :

- Derivatives with electron-deficient aryl amines (e.g., 3-chloro-4-fluoroaniline in compound 2o) achieve higher yields (83%) compared to other substituents (e.g., 55% for 2n) .

- The tert-butyl group may complicate synthesis due to steric hindrance, though specific data for the target compound is lacking.

Solubility and Bioactivity: Lipophilic groups (e.g., tert-butyl, dichlorobenzyl) reduce water solubility but improve membrane permeability, critical for CNS drug candidates . Hydrochloride salts (e.g., 2-(2-aminoethyl)-6-methylpyrimidin-4-amine dihydrochloride) enhance solubility for intravenous formulations .

Biological Applications: Pyrimidin-4-amine derivatives with piperazinyl or morpholino groups (e.g., compound 7b) show promise as enzyme inhibitors, suggesting tert-butyl analogs could be optimized for similar targets . KCa2 channel modulators (e.g., compounds 2n–2p) highlight the role of substituent electronic properties in biological activity .

Research Implications

- Drug Design : The tert-butyl group may improve metabolic stability but requires balancing with solubility-enhancing modifications (e.g., hydrophilic side chains) .

- Material Science : Steric bulk from tert-butyl groups could influence crystal packing and hydrogen-bonding networks, relevant for designing functional materials .

- Synthetic Chemistry : Comparative studies between tert-butyl and chloro/methyl analogs are needed to elucidate steric effects on reaction pathways.

Biologische Aktivität

Overview

2-(tert-Butyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, characterized by the presence of a tert-butyl group and a methyl group on the pyrimidine ring, influences its chemical behavior and interaction with biological systems.

The chemical formula for this compound is CHN, and its molecular weight is approximately 162.23 g/mol. The tert-butyl group contributes to steric hindrance, which can affect the compound's reactivity and binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to possess activity against various bacterial strains, potentially disrupting cell membranes and inhibiting essential metabolic processes. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its broad-spectrum antimicrobial potential.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including those derived from pancreatic and gastric cancers. The mechanisms of action appear to involve modulation of cellular signaling pathways and inhibition of tumor cell proliferation.

| Cancer Cell Line | IC (µM) |

|---|---|

| Pancreatic cancer (PANC-1) | 15 |

| Gastric cancer (MGC803) | 20 |

| Breast cancer (MCF7) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, suggesting that this compound may also interact with key biological targets.

- Nitric Oxide Inhibition : Studies indicate that derivatives can inhibit nitric oxide production in immune cells, which may contribute to their anti-inflammatory effects.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound effectively inhibited bacterial growth, with significant results against drug-resistant strains.

- Cancer Cell Proliferation Assay : In vitro assays showed that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines, indicating its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.